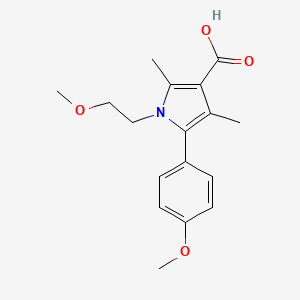

![molecular formula C9H7NO3S B3022267 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione CAS No. 265312-60-5](/img/structure/B3022267.png)

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione

説明

The compound "5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione" is a derivative of thiazole and benzimidazole with a methoxy group on the quinone moiety. This structure is related to various synthesized compounds that have been studied for their biological activities, including antidiabetic, hypolipidemic, antiproliferative, and cytotoxic effects .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves Knoevenagel condensation or reactions with various aldehydes and ketones. For instance, the synthesis of 5-substituted thiazolidine-2,4-diones has been achieved through reactions with chloroacetic acid and thiourea, followed by condensation with different aldehydes . Additionally, oxidative dethionation using diacetoxyiodobenzene has been employed to synthesize N-substituted-5-arylmethylidene thiazolidine-2,4-diones . These methods provide a broad substrate scope and are typically mild and efficient.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, MS, 1H and 13C-NMR, and X-ray crystallography . For example, the crystal structure of a Meldrum's acid compound was elucidated, showing a triclinic space group and weak intermolecular hydrogen bonds stabilizing the structure . Similarly, the structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones was confirmed by elemental analysis and spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of thiazolidine-2,4-dione derivatives includes their ability to undergo further functionalization. For instance, diesters have been derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones through reactions with ethyl chloroformate or ethyl chloroacetate . Additionally, asymmetric reactions with styrenyl systems have been explored, leading to various enantioselective syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their substituents. These compounds exhibit a range of biological activities, which can be attributed to their structural features. For example, the presence of a methoxy group on the quinone moiety and the function at the 4-position of the thiazole ring are crucial for antiproliferative activity . The solubility, stability, and crystalline properties of these compounds can be studied using the aforementioned spectroscopic techniques .

科学的研究の応用

Antiproliferative Activity

5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione derivatives have shown promise in antiproliferative applications. For instance, thiazolylbenzimidazole-4,7-diones, a related class of compounds, have demonstrated significant in vitro activity against tumor cell lines, highlighting the importance of the methoxy group on the quinone moiety for their activity (Garuti et al., 2001).

Anti-Inflammatory and Analgesic Properties

Compounds with a methoxy substituent, such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo derivatives, have been synthesized and shown to have significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Hypoglycemic and Hypolipidemic Activities

A range of 5-substituted thiazolidine-2,4-diones, including derivatives of this compound, have been prepared and evaluated for hypoglycemic and hypolipidemic activities. These studies have shown that specific substitutions at certain positions are crucial for substantial activity (Sohda et al., 1982).

Lipoxygenase Inhibition

Derivatives of this compound, such as (Methoxyalkyl)thiazoles, have been identified as potent and selective 5-lipoxygenase inhibitors. These compounds are notable for their high enantioselectivity and oral activity, providing a new class of inhibitors for this enzyme (Bird et al., 1991).

Corrosion Inhibition

Thiazolidinediones, including those with a methoxy group, have been studied as corrosion inhibitors for metals like carbon steel. Their ability to form covalent bonds with metal atoms through charge transfer makes them effective in enhancing corrosion resistance (Chaouiki et al., 2022).

Antimicrobial Activity

Some derivatives of this compound have shown promising results in antimicrobial applications. For instance, certain thiazolidine-2,4-dione derivatives have displayed better inhibitory activities against certain bacterial strains and fungi compared to reference drugs (Stana et al., 2014).

Central Nervous System Penetrability

Studies have indicated that certain this compound derivatives can effectively penetrate the blood-brain barrier, making them useful pharmacological tools for both in vitro and in vivo studies of serotonin-3 receptor antagonists (Rosen et al., 1990).

特性

IUPAC Name |

5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYQKVSKSDCGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)C=C(C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333096 | |

| Record name | 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

265312-60-5 | |

| Record name | 5-Methoxy-2-methyl-4,7-benzothiazoledione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)

![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)

![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)